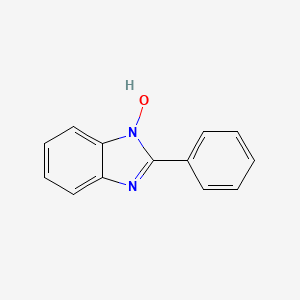

1-Hydroxy-2-phenylbenzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-2-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMDWWPPYZUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 Hydroxy 2 Phenylbenzimidazole and Its Derivatives

Established Synthetic Pathways for 1-Hydroxy-2-phenylbenzimidazole

Coupling Reactions Utilizing Organophosphorus Esters and Related Reagents

A notable approach for the synthesis of related benzimidazole (B57391) derivatives involves the use of organophosphorus esters. For instance, organophosphorus esters of this compound have been designed and synthesized to act as novel peptide coupling reagents. thieme-connect.com These reagents, such as phosphoric acid diethyl ester 2-phenylbenzimidazol-1-yl ester, diphenylphosphinic acid 2-phenylbenzimidazol-1-yl ester, and phosphoric acid diphenyl ester 2-phenylbenzimidazol-1-yl ester, have demonstrated high efficiency in the formation of amides and peptides with negligible racemization. thieme-connect.com The proposed mechanism of action is believed to be similar to that of organophosphorus esters of hydroxybenzotriazole. thieme-connect.com

In some synthetic protocols for related benzimidazoles, quenching systems like potassium fluoride (B91410) (KF) and sucrose (B13894) have been employed to remove excess electrophilic reagents, such as acid chlorides and sulfonyl chlorides, leading to pure products in excellent yields. researchgate.net

One-Pot Synthesis Approaches for Benzimidazole Core Formation

One-pot syntheses are highly valued for their efficiency and atom economy. Several one-pot procedures have been reported for the synthesis of substituted benzimidazoles. researchgate.net These methods often involve the condensation of o-phenylenediamines with various aromatic acids or aldehydes under different catalytic conditions. researchgate.netrasayanjournal.co.in For instance, a one-pot, four-component reaction has been developed for the synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole (B134444) derivatives using hydroxylamine, benzonitriles, arylglyoxals, and a cyclic 1,3-dicarbonyl compound in refluxing ethanol (B145695) without the need for a catalyst. semanticscholar.org This method offers good yields and a straightforward work-up procedure. semanticscholar.org

Another one-pot approach for 1,2-disubstituted benzimidazoles involves a palladium-catalyzed reaction, which has been shown to produce the desired products in yields up to 82%. rsc.org Additionally, the reaction of o-phenylenediamine (B120857) with aldehydes promoted by trimethylsilyl (B98337) chloride in water at room temperature provides an efficient and selective route to 1,2-disubstituted benzimidazoles. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of benzimidazole derivatives to minimize environmental impact. researchgate.net These approaches often utilize environmentally benign solvents like water, employ milder reaction conditions, and use recyclable catalysts. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a green and efficient method for preparing 1,2-disubstituted benzimidazoles. nih.govresearchgate.net This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. nih.govresearchgate.net For example, the microwave-assisted reaction of N-phenyl-o-phenylenediamine with benzaldehyde (B42025) using erbium triflate (Er(OTf)₃) as a catalyst under solvent-free conditions provides excellent yields in a short duration. nih.gov

The use of water as a solvent is another key aspect of green benzimidazole synthesis. researchgate.net A straightforward method for synthesizing the benzimidazole ring system involves a carbon-nitrogen cross-coupling reaction in the presence of potassium carbonate (K₂CO₃) in water at 100 °C. researchgate.net Furthermore, D-glucose has been utilized as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water, offering excellent yields and short reaction times. organic-chemistry.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships. Various substituents can be introduced on both the phenyl and benzimidazole rings.

One general method involves the condensation of substituted o-phenylenediamines with substituted benzoic acids or benzaldehydes. nih.govjapsonline.com For example, 2-(hydroxyphenyl)-1H-benzimidazole derivatives have been synthesized by reacting 3,4-diaminobenzenesulfonic acid or other substituted o-phenylenediamines with various hydroxy-substituted benzaldehydes in the presence of sodium bisulfite. nih.gov This method has been used to produce a range of analogues with sulfonic acid or carboxylic acid moieties on the benzimidazole ring and varying numbers of hydroxyl groups on the phenyl ring. nih.gov

Microwave irradiation has also been effectively used to synthesize a series of 2-(substituted phenyl)-1H-benzimidazole derivatives with different substituents on the benzimidazole ring (e.g., -H, -CH₃, -CF₃) by reacting the corresponding 1,2-phenylenediamines with substituted aldehydes. researchgate.net

A one-pot, four-component reaction provides a route to novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives with various aryl groups at different positions. semanticscholar.org This method involves the reaction of hydroxylamine, benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound. semanticscholar.org

The following table summarizes the synthesis of some substituted benzimidazole derivatives:

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine, Benzoic acid | 20% HCl, 145-150 °C | 2-Phenylbenzimidazole (B57529) | 6 (crude) | japsonline.com |

| 3,4-Diamino-benzenesulfonic acid, 4-Hydroxy-benzaldehyde | Sodium bisulfite, Ethanol, Reflux | 2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid | 60 | nih.gov |

| 3,4-Diamino-benzenesulfonic acid, 2-Hydroxy-benzaldehyde | Sodium bisulfite, Ethanol, Reflux | 2-(2-Hydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid | 91 | nih.gov |

| o-Phenylenediamine, Benzaldehyde | Er(OTf)₃, Microwave, 60 °C | 1,2-Diphenyl-1H-benzimidazole | 99 | nih.gov |

| o-Phenylenediamine, p-Chlorobenzoic acid | NH₄Cl, Ethanol, 80 °C | 2-(4-Chlorophenyl)-1H-benzimidazole | 78.88 | rasayanjournal.co.in |

| o-Phenylenediamine, Salicylic acid | NH₄Cl, Ethanol, 80 °C | 2-(2-Hydroxyphenyl)-1H-benzimidazole | 79.18 | rasayanjournal.co.in |

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often varied include the choice of catalyst, solvent, reaction time, and temperature. researchgate.netresearchgate.net

For instance, in the synthesis of 2-aryl-1,3-benzimidazole derivatives using zinc oxide (ZnO) nanoparticles as a catalyst, it was found that 5 mg of the catalyst was sufficient to achieve an excellent yield (98%) under solvent-free conditions. researchgate.net Increasing the amount of catalyst did not significantly improve the yield. researchgate.net The reaction was also found to be very fast, with high yields obtained within a few minutes. researchgate.net

The choice of acid catalyst can also significantly impact the reaction outcome. In a study on the synthesis of 1,2-disubstituted benzimidazoles, various acids were screened, and phosphoric acid was identified as an effective and eco-friendly homogeneous catalyst. nih.govrsc.org The optimized conditions involved using 7 mol% of phosphoric acid in methanol (B129727) at 50 °C, which resulted in moderate to excellent yields (61–89%) within a short reaction time (13–30 minutes). nih.govrsc.org

The following table illustrates the optimization of reaction conditions for the synthesis of 2-phenylbenzimidazole using ZnO nanoparticles:

| Catalyst Amount (mg) | Solvent | Time (min) | Yield (%) | Reference |

| 5 | Solvent-free | 10 | 98 | researchgate.netresearchgate.net |

| 10 | Solvent-free | 5 | 99 | researchgate.net |

| 0 | Solvent-free | 60 | No reaction | researchgate.net |

Advanced Spectroscopic and Photophysical Investigations of 1 Hydroxy 2 Phenylbenzimidazole

Electronic Absorption and Emission Characteristics of 1-Hydroxy-2-phenylbenzimidazole

The electronic absorption and emission spectra of this compound (HPBI) are characterized by features that are highly sensitive to the molecular environment and structure. In solvents like dimethyl sulfoxide (B87167) (DMSO), HPBI typically displays absorption maxima around 295 nm, 318 nm, and 335 nm. researchgate.net The fluorescence spectrum is often marked by two distinct emission bands: a weaker, shorter-wavelength emission from the locally excited enol form and a stronger, longer-wavelength emission from a tautomeric form generated through an excited-state process. researchgate.net

Influence of Structural Modifications on Photophysical Properties

Structural modifications to the parent HPBI scaffold significantly influence its photophysical properties. The introduction of substituents can alter the electronic distribution within the molecule, thereby affecting its absorption and emission characteristics. For instance, the synthesis of 2-(2-hydroxyaryl)-1H-benzimidazoles with various substituents (such as -CH3, -CH3O, and -Cl) has been shown to modulate their ultraviolet absorption and fluorescence spectra in methanol (B129727). researchgate.net

A notable example is the strategic design of a bis-HPBI derivative, which incorporates two HPBI units. This modification was engineered to create steric hindrance that prevents the formation of a trans-enol isomer, effectively suppressing the normal emission and promoting exclusive emission from the excited-state intramolecular proton transfer (ESIPT) tautomer, even in protic solvents. researchgate.net Similarly, the introduction of a bromine atom as an electron-withdrawing group in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole (HBI-pBr) has been used to manipulate both ground and excited-state proton transfer processes. This substitution localizes the electron distribution within the HBI framework, which can inhibit charge transfer and influence the resulting fluorescence. rsc.orgrsc.org

Furthermore, replacing a C-H unit in the benzimidazole (B57391) ring of HPBI with a nitrogen atom to form analogues like 2-(2'-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine (HPIP-b) and 2-(2'-hydroxyphenyl)-3H-imidazo[4,5-c]pyridine (HPIP-c) demonstrates that the ESIPT process in these nitrogen-substituted analogues is more sensitive to the surrounding environment compared to the parent HPBI. nih.gov This heightened sensitivity makes them potentially more effective as fluorescent probes. nih.gov

Analysis of Stokes' Shift and Quantum Yields in this compound Systems

A hallmark of HPBI and its derivatives is the large Stokes' shift observed between their absorption and emission maxima. This phenomenon is a direct consequence of the significant structural rearrangement that occurs in the excited state, primarily through ESIPT, leading to the formation of a keto-tautomer which is responsible for the red-shifted fluorescence. The tautomer emission typically exhibits the highest Stokes' shift. researchgate.net

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is another critical parameter. For many HPBI derivatives, the efficiency of the large Stokes' shift keto emission can be relatively low. nih.gov This is often attributed to competing non-radiative decay pathways, such as cis-to-trans photoisomerization around the C=C bond connecting the phenyl ring and the five-membered heterocycle. nih.gov However, structural modifications can enhance the quantum yield. For instance, dendrimers with a 2-(2'-hydroxyphenyl)benzoxazole (a related compound) core have shown an increase in fluorescence quantum yields with higher dendrimer generations. nih.gov

The table below presents photophysical data for a selection of HPBI derivatives and related compounds, illustrating the impact of structural changes and solvent environment on their spectral properties.

| Compound/System | Solvent/Environment | Absorption Max (nm) | Emission Max (nm) | Stokes' Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |

| 2-(o-hydroxyphenyl)benzimidazole | DMSO | 335, 318, 295 | 355, 465 | - | - | researchgate.net |

| bis-HPBI | THF | - | 486 | - | - | researchgate.net |

| bis-HPBI | 1,4-Dioxane | - | 487 | - | - | researchgate.net |

| 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole (HBI-pBr) | Methanol | ~340, ~330 | ~470 | - | - | rsc.org |

| 2-phenylbenzimidazole (B57529) (PBI) | Acetonitrile | - | - | - | 0.07 (Singlet Oxygen) | nih.gov |

| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | Acetonitrile | - | - | - | 0.04 (Singlet Oxygen) | nih.gov |

Note: Data is compiled from various studies and conditions. Direct comparison requires careful consideration of the experimental context.

Temperature-Dependent Luminescence Studies of this compound and Analogues

Temperature is a crucial factor influencing the luminescence properties of HPBI and its analogues. Low-temperature studies, often conducted at 77 K in a frozen matrix, can provide valuable insights into the excited-state landscape by suppressing thermally activated non-radiative decay pathways.

For example, studies on the related compound 2-phenylbenzimidazole (PBI) and its sulfonic acid derivative (PBSA) have demonstrated phosphorescence at low temperatures (77 K). nih.gov In an ethylene (B1197577) glycol:water mixture, PBSA exhibited phosphorescence with maxima at 443, 476, and 509 nm. nih.gov The observation of this long-lived emission, along with an electron paramagnetic resonance (EPR) half-field transition, provides strong evidence for the involvement of a triplet state in the photophysics of these molecules. nih.gov The population of this triplet state is a key step in the generation of reactive oxygen species like singlet oxygen. nih.gov Temperature-dependent studies on other benzimidazole derivatives have also shown that phenomena like intramolecular charge transfer can be influenced by temperature, with an energy barrier from the ICT state to a twisted intramolecular charge transfer (TICT) state being describable by the Arrhenius equation.

Excited-State Processes and Mechanisms in this compound

Upon absorption of light, this compound undergoes a series of ultrafast and complex excited-state events. These processes are central to its characteristic photophysical behavior, including the large Stokes' shift and dual emission.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena and its Photophysical Implications

The most significant excited-state process in HPBI is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton from the hydroxyl (-OH) group to the nitrogen atom of the imidazole (B134444) ring through a pre-existing intramolecular hydrogen bond. researchgate.net This ultrafast reaction, often occurring on the femtosecond timescale, leads to the formation of a keto-tautomer from the initially excited enol form. nih.gov

The ESIPT process is typically highly exergonic with a low or even barrierless potential energy surface, facilitating its remarkable speed. nih.gov The resulting keto-tautomer is electronically and structurally distinct from the enol form and is responsible for the characteristic long-wavelength, large Stokes-shifted fluorescence. researchgate.netnih.gov The efficiency and dynamics of ESIPT can be modulated by the molecular structure and the surrounding environment. For example, encapsulating HPBI and its nitrogen-substituted analogues in a β-cyclodextrin nanocavity has been shown to enhance the ESIPT process. nih.gov

The photophysical implication of ESIPT is profound, as it provides a mechanism for dual fluorescence and a large separation between absorption and emission bands, which is advantageous for applications such as fluorescent probes and sensors. rsc.orgnih.gov By disrupting the intramolecular hydrogen bond necessary for ESIPT, for instance through metal ion binding, the keto emission can be quenched while the enol fluorescence is enhanced, forming the basis for ratiometric sensing. nih.gov

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

In addition to ESIPT, Intramolecular Charge Transfer (ICT) and the formation of Twisted Intramolecular Charge Transfer (TICT) states can play a role in the excited-state deactivation of benzimidazole derivatives. ICT involves the redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.govnih.gov

The TICT model describes a specific type of ICT process where the molecule undergoes a significant conformational change in the excited state, typically a twist around a single bond connecting the donor and acceptor moieties. nih.govresearchgate.net In the ground state, these parts are often coplanar to maximize conjugation, but in the excited state, a perpendicular arrangement becomes energetically favorable, leading to a charge-separated TICT state. nih.govrsc.org This twisted state is often non-emissive or weakly emissive at a highly red-shifted wavelength and can serve as a non-radiative decay channel, thus quenching the normal fluorescence. researchgate.netrsc.org

Photochemical Generation of Reactive Oxygen Species (ROS) and Free Radicals by this compound

The interaction of this compound and its derivatives with light can lead to complex photochemical processes, including the potential generation and scavenging of reactive oxygen species (ROS) and other free radicals. While some benzimidazole derivatives have been shown to induce ROS production upon UV irradiation, the introduction of hydroxyl groups onto the phenyl ring, as in this compound, is a strategy aimed at imparting antioxidant capabilities. nih.govresearchgate.net These antioxidant properties are critical in mitigating oxidative stress, a process implicated in various forms of cellular damage.

Research into a series of hydroxy-phenyl-1H-benzimidazoles has demonstrated that the position and number of hydroxyl groups on the phenyl ring significantly influence the compound's antioxidant and radical scavenging activity. nih.gov The antioxidant capacity of these compounds has been evaluated using various assays, including the Photochemiluminescence (PCL) assay, the 1,1-Diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, and the Ferric Reducing Antioxidant Potency (FRAP) assay. nih.gov

Compounds with a single hydroxyl group on the phenyl ring generally exhibit the lowest antioxidant capacity. nih.gov The activity tends to increase with the addition of a second hydroxyl group. nih.gov For instance, studies on different isomers have revealed that the relative positioning of the hydroxyl groups is a key determinant of the antioxidant power. nih.gov It has been observed that the presence of a hydroxyl group at the 2-position of the phenyl ring can lead to the formation of an intramolecular hydrogen bond with the benzimidazole nitrogen, which may affect the compound's antioxidant capacity. nih.gov

The following table summarizes the antioxidant activity of various hydroxylated 2-phenylbenzimidazole derivatives, highlighting the influence of the substitution pattern on their radical scavenging capabilities. The data is presented in terms of Trolox equivalents, a common standard in antioxidant assays.

Table 1: Antioxidant Activity of Hydroxylated 2-Phenylbenzimidazole Derivatives

| Compound (Substitution on Phenyl Ring) | DPPH Assay (µmol TE/g) | FRAP Assay (µmol TE/g) | ORAC Assay (µmol TE/g) |

|---|---|---|---|

| 2-hydroxy (single OH group) | Weak | - | - |

| 4-hydroxy (single OH group) | Weak | - | - |

| 2,4-dihydroxy (two OH groups) | Moderate Increase | - | - |

| 2,5-dihydroxy (two OH groups) | Significant Increase | - | - |

| 3,5-dihydroxy (two OH groups) | - | - | - |

| 2,3,4-trihydroxy (three OH groups) | High | - | - |

Data sourced from studies on benzimidazole hydrazone derivatives, which provide insights into the structure-activity relationship of hydroxylated benzimidazoles. nih.gov TE = Trolox Equivalents.

Time-Resolved Spectroscopic Techniques in Elucidating this compound Photodynamics

Time-resolved spectroscopic techniques are indispensable for unraveling the complex photodynamic pathways of molecules like this compound following light absorption. These methods allow for the observation of transient species and electronic states that exist on extremely short timescales, from femtoseconds to nanoseconds. wikipedia.org Techniques such as femtosecond transient absorption (fs-TA) spectroscopy and time-resolved fluorescence spectroscopy provide critical insights into processes like excited-state intramolecular proton transfer (ESIPT), which is a key feature in the photophysics of many hydroxyphenyl benzimidazole derivatives. bohrium.comresearchgate.net

Studies on the closely related compound 2-(2'-hydroxyphenyl)benzimidazole (HBI) using fs-TA spectroscopy have provided a detailed picture of its excited-state dynamics. bohrium.com Upon photoexcitation, HBI can undergo an ultrafast ESIPT from its enol tautomer to a keto tautomer. This process is often characterized by dual fluorescence emission, with one band corresponding to the locally excited enol form and a second, Stokes-shifted band corresponding to the proton-transferred keto form. bohrium.com

In fs-TA spectra of HBI, distinct spectral features corresponding to stimulated emission (SE) and excited-state absorption (ESA) are observed. bohrium.com The decay of these signals over time provides kinetic information about the various photophysical processes. For HBI, the ESIPT process has been shown to occur on the femtosecond timescale. researchgate.net The subsequent decay of the excited keto tautomer can involve processes such as vibrational relaxation and intersystem crossing to a triplet state. bohrium.com

The table below presents typical transient spectroscopic data obtained for HBI, which serves as a model for understanding the potential photodynamics of this compound.

Table 2: Transient Spectroscopic Data for 2-(2'-hydroxyphenyl)benzimidazole (HBI)

| Spectroscopic Feature | Wavelength (nm) | Description |

|---|---|---|

| Stimulated Emission (SE) | 475 | Emission from the excited keto tautomer formed after ESIPT. |

| Excited-State Absorption (ESA) | 384 | Absorption of the excited keto tautomer. |

Data obtained from femtosecond transient absorption spectroscopy of HBI in acetonitrile. bohrium.com

The photodynamics of these molecules can be influenced by factors such as solvent polarity and the presence of specific substituents on the benzimidazole or phenyl rings. bohrium.com These studies are crucial for designing molecules with tailored photophysical properties for applications in areas such as molecular probes and photostabilizers.

Computational Chemistry and Theoretical Modeling of 1 Hydroxy 2 Phenylbenzimidazole

Quantum Chemical Calculations of 1-Hydroxy-2-phenylbenzimidazole

Quantum chemical calculations offer a microscopic view of the electronic and structural properties of this compound. These methods are crucial for understanding its fundamental chemical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzimidazole (B57391) derivatives. For instance, DFT calculations at the B3LYP/6-31G** level of theory have been used to optimize the equilibrium geometry of 1-benzyl-2-phenyl-1H-benzimidazole derivatives and predict their geometrical parameters, IR, and UV-Vis spectra. researchgate.net Similarly, the structural and electronic properties of complexes like diiodobis(benzimidazole)Co(II) have been analyzed using the B3LYP method with the 6-31G(d,p) basis set. sapub.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the electronic absorption properties of molecules. nih.gov This method is particularly useful for calculating the electronic absorption spectra of complex molecules and can account for solvent effects using models like the self-consistent reaction field (SCRF) with the polarized continuum model (PCM). nih.gov The application of TD-DFT allows for a detailed assignment of the electronic absorption spectra of both the free ligand and its complexes. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govajchem-a.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Benomyl | - | - | 5.039 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. acadpubl.eu The MEP is related to the electronic density and provides a visual representation of the charge distribution. rsc.org In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. acadpubl.eunih.gov

For benzimidazole derivatives, MEP analysis has been used to identify the most reactive parts of the molecule. nih.gov For example, in the MEP map of benomyl, the negative regions are primarily located over the carbonyl groups, indicating these as likely sites for electrophilic interaction. nih.gov This method can serve as a robust and versatile indicator for predicting substituent effects in chemical reactions. rsc.org

Molecular Docking and Simulation Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajrconline.org This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking simulations are instrumental in predicting the binding modes of benzimidazole derivatives with various biological targets. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies have shown that benzimidazole derivatives can interact with the catalytic site of acetylcholinesterase (AChE), mimicking the binding mode of known inhibitors. semanticscholar.org

Different binding modes have been proposed for benzimidazole inhibitors targeting enzymes like checkpoint kinase 2 (CHK2). researchgate.netnih.gov These studies often involve docking the ligands into the ATP-binding pocket of the kinase and analyzing the interactions with key amino acid residues. researchgate.netnih.gov The accuracy of these predictions can be enhanced by considering the flexibility of the protein's side chains during the docking process. nih.gov

| Compound | Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Phenylbenzimidazole (B57529) | Aurora B | -8.2 | nih.gov |

| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | nih.gov |

| Compound 34 | BRAFV600E | -25.86 | nih.gov |

| Vemurafenib (Reference) | BRAFV600E | -31.41 | nih.gov |

| Compound 28 | EGFR Kinase Domain (1M17) | -34.581 | nih.gov |

| Erlotinib (Reference) | EGFR Kinase Domain (1M17) | -30.96 | nih.gov |

Computational Elucidation of Structure-Activity Relationships (SAR)

Computational studies play a crucial role in understanding the Structure-Activity Relationships (SAR) of benzimidazole derivatives. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired pharmacological effect. nih.govacs.org

For example, studies on 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR) have shown that substituents at the 5- and 6-positions of the benzimidazole ring can significantly enhance activity. acs.org Similarly, research on 2-phenylbenzimidazoles as potential anticancer agents has demonstrated that introducing specific substituents can improve their antiproliferative activities against various cancer cell lines. researchgate.netrsc.org Molecular docking studies often complement these SAR analyses by providing a rational basis for the observed activity trends. semanticscholar.org

Theoretical Investigations of Excited-State Proton and Charge Transfer in this compound Systems

Theoretical and computational studies have been instrumental in elucidating the mechanisms of excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzimidazole (HBI), the parent compound of this compound. researchgate.net These investigations, primarily employing density functional theory (DFT) and time-dependent density functional theory (TD-DFT), have provided a detailed picture of the electronic and structural dynamics that occur upon photoexcitation.

Upon absorption of light, the HBI molecule is promoted to an excited electronic state. In this excited state, the acidity and basicity of different parts of the molecule can change significantly. Specifically, the hydroxyl group becomes a stronger proton donor, while the nitrogen atom of the benzimidazole ring becomes a more effective proton acceptor. This facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom, a process known as ESIPT. This transfer leads to the formation of a transient keto-tautomer, which is responsible for the characteristic large Stokes-shifted fluorescence observed in these compounds. researchgate.net

Computational models have been used to map the potential energy surfaces of both the ground and excited states. These calculations help to understand the energy barriers associated with the proton transfer process. For instance, studies on related systems have shown that the energy barrier for proton transfer in the first singlet excited state is significantly lower than in the ground state, which explains why the process is favorable upon photoexcitation. acs.orgias.ac.in

Furthermore, theoretical investigations have explored the role of intramolecular charge transfer (ICT) in these systems. In certain derivatives of 2-phenylbenzimidazole, electronic excitation can lead to a twisted intramolecular charge transfer (TICT) state, particularly in protonated forms. nih.gov In these cases, a large-amplitude rotational motion is coupled to the charge transfer from a donor part of the molecule to an acceptor part. nih.gov Computational methods are crucial for identifying the molecular orbitals involved (such as the HOMO and LUMO) and for quantifying the extent of charge redistribution upon excitation. ias.ac.in The nature of the solvent also plays a critical role, as confirmed by both experimental observations and computational models that incorporate solvent effects. researchgate.net

The table below summarizes key findings from theoretical studies on HBI and related systems.

| System | Computational Method | Key Findings | Reference |

| 2-(2'-hydroxyphenyl)benzimidazole (HBI) | Ab initio HF/3-21G* and CIS/3-21G* | Investigation of geometric structures at stationary points, including transition states, and hydrogen-bonding characteristics in ground and S1 excited states. | researchgate.net |

| 2-(2'-hydroxyphenyl)benzimidazole (HBI) | Not Specified | In nonpolar toluene, only a single fluorescence band from the keto tautomer is observed. In polar ethanol (B145695), two bands are seen, attributed to the enol form and a zwitterionic form resulting from intermolecular H-bonding. | researchgate.net |

| Amino-substituted 2-(2'-hydroxyphenyl)benzimidazole | Not Specified | Introduction of a strong electron-donating amino group at the C5' position results in a red-shifted fluorescence emission to 540 nm. | nih.gov |

| Protonated derivatives of 2-phenylbenzimidazole | Steady-state and time-resolved fluorescence spectroscopy | Dications of certain derivatives act as strong photoacids, undergoing deprotonation at the hydroxyl group upon excitation. Some monocations experience polarity- and viscosity-dependent radiationless deactivation associated with intramolecular charge transfer, leading to a twisted charge-transfer species. | nih.gov |

Computational Prediction of Non-Linear Optical (NLO) Properties

The computational prediction of non-linear optical (NLO) properties in benzimidazole derivatives has emerged as a significant area of research, driven by the potential applications of these materials in optoelectronics. nih.gov NLO materials can alter the properties of light, such as its frequency, and are essential for technologies like optical switching and data storage. The NLO response of a molecule is primarily determined by its hyperpolarizability.

Computational quantum chemical methods, particularly DFT, are widely used to calculate the first and second hyperpolarizabilities (β and γ, respectively) of molecules. nih.gov These calculations can predict the NLO response of a compound before it is synthesized, guiding the design of new materials with enhanced NLO properties. For benzimidazole-based systems, studies have shown that the NLO properties are highly dependent on the molecular structure, including the nature and position of substituent groups. nih.govacs.org

Theoretical studies on related organic molecules have established that features like intramolecular charge transfer, extended π-conjugation, and the presence of electron-donating and electron-accepting groups can significantly enhance the NLO response. researchgate.net For instance, the introduction of an amino group, as seen in some derivatives of 2-(2'-hydroxyphenyl)benzimidazole, could potentially enhance its NLO properties due to its electron-donating nature. nih.gov

While specific computational predictions of the NLO properties for this compound are not extensively documented in the reviewed literature, the general principles derived from studies on other benzimidazole derivatives are applicable. For example, a computational study on benzimidazole L-tartrate single crystals using DFT (B3LYP/6-311G(d,p)) was performed to understand its NLO properties. ias.ac.in Another study on N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine calculated the total linear polarizability and first-order hyperpolarizabilities, indicating its potential as an NLO material. nih.gov These studies highlight the utility of computational methods in this field.

The table below presents computational data for NLO properties of related compounds, illustrating the types of parameters calculated in such studies.

| Compound | Computational Method | Calculated NLO Property | Value | Reference |

| N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine | B3LYP/6-31G(d) | Total Linear Polarizability | 25.378 ų | nih.gov |

| N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine | B3LYP/6-31G(d) | First-order Hyperpolarizability | 1.655×10⁻²⁹ cm⁵/esu | nih.gov |

| Benzimidazole L-tartrate | TD-DFT B3LYP/6-311 G(d,p) | Second Harmonic Generation (SHG) | 2.69 times that of KDP (experimental) | ias.ac.in |

Further theoretical investigations focused specifically on this compound would be valuable to quantify its NLO properties and to explore how structural modifications could be used to optimize its NLO response for various applications.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough attempt to generate a scientifically accurate article on the chemical compound "this compound" has been unsuccessful due to a significant lack of specific, published research data for this exact molecule. While extensive information is available for its isomers and parent compounds, using such data would violate the core requirement of focusing strictly on this compound and result in a scientifically inaccurate report.

The detailed structural and analytical information required to populate the requested article outline—including specific Nuclear Magnetic Resonance (NMR) spectra, vibrational spectra (FTIR/Raman), high-resolution mass spectrometry confirmation, and X-ray crystallography data—could not be located in the public scientific literature for this compound.

Detailed experimental data is readily available for the following related compounds:

2-(2-Hydroxyphenyl)-1H-benzimidazole: An isomer where the hydroxyl group is on the 2-position of the phenyl ring.

2-(4-Hydroxyphenyl)-1H-benzimidazole: Another isomer with the hydroxyl group on the 4-position of the phenyl ring.

2-Phenylbenzimidazole: The parent compound lacking the hydroxyl group.

Specifically, the search for peer-reviewed articles and database entries yielded no concrete data for this compound in the following areas:

Structural Characterization and Solid State Analysis of 1 Hydroxy 2 Phenylbenzimidazole

X-ray Crystallography and Crystal Structure Analysis:No crystallographic information, including molecular conformation, torsion angles, or analysis of intermolecular hydrogen bonding networks, has been published for this compound.

Given the strict constraints to only use information directly pertaining to "1-Hydroxy-2-phenylbenzimidazole," the creation of a scientifically sound and detailed article as per the provided outline is not possible at this time.

Solid-State Polymorphism and Phase Transitions in this compound Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While direct studies on this compound are limited, research on other benzimidazole (B57391) derivatives provides significant insights into the potential for polymorphic behavior and phase transitions.

Another relevant investigation into the solid forms of 1H-Benzimidazole, 2-[4-(1,1-dimethylethyl)phenyl] highlights the influence of solvent conditions and co-formers on the resulting solid-state structure. Through techniques like solvent evaporation and liquid-assisted grinding, researchers have been able to isolate one polymorph, two solvates, and three molecular salts of this compound. The characterization of these forms using Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), and thermal analysis confirms that the choice of solvent and synthesis method are crucial factors in controlling the formation of different molecular arrangements.

These findings underscore the likelihood that this compound and its derivatives also exhibit a rich polymorphic landscape. The presence of the hydroxyl group introduces an additional site for hydrogen bonding, which can significantly influence the crystal packing and lead to the formation of various stable or metastable polymorphic forms. The interplay of intermolecular interactions, such as hydrogen bonding and π-π stacking, governs the adoption of a particular crystalline arrangement.

Table 1: Polymorphism and Phase Transitions in Benzimidazole Derivatives

| Compound | Transition Type | Transition Temperature (K) | Method of Observation | Structural Change |

|---|---|---|---|---|

| 2-propyl-1H-benzimidazole | Irreversible | 384 | Heating | Form I to Form II (Reconstructive) |

| 2-propyl-1H-benzimidazole | Reversible | 361 | Cooling | Conformational change within Form II |

| 2-propyl-1H-benzimidazole | Reversible | 181 | Cooling | Conformational change within Form II |

| 1H-Benzimidazole, 2-[4-(1,1-dimethylethyl)phenyl] | Polymorph Formation | N/A | Solvent Evaporation, Liquid-Assisted Grinding | Isolation of one polymorph, two solvates, and three molecular salts |

Zwitterionic Supramolecular Architectures

The formation of zwitterionic species, where a molecule contains both positive and negative charges, can lead to unique and complex supramolecular architectures. In the context of benzimidazole derivatives, the imidazole (B134444) ring provides a basic nitrogen that can be protonated, while an acidic functional group elsewhere in the molecule can be deprotonated, leading to a zwitterionic state.

While specific examples of zwitterionic supramolecular structures involving this compound are not readily found in the literature, the principles can be understood from related systems. For instance, the supramolecular assembly of benzimidazole derivatives is often guided by a combination of hydrogen bonding, metal coordination, and π-π stacking interactions. The specific conditions used for the assembly process, such as the choice of solvent and the presence of co-formers or counterions, can determine the final structure and morphology of the resulting material.

In the case of this compound, the potential for zwitterion formation exists through the protonation of one of the imidazole nitrogens and the deprotonation of the hydroxyl group. This would result in a molecule with a positively charged imidazolium (B1220033) ring and a negatively charged phenolate (B1203915) group. The resulting zwitterions could then self-assemble through strong electrostatic interactions and hydrogen bonding to form well-ordered supramolecular structures, such as chains, sheets, or three-dimensional networks.

The study of mebendazole (B1676124) , a benzimidazole derivative, reveals the formation of different tautomers and their role in the crystal packing. The 1H-tautomer and the 3H-tautomer are found in different polymorphs, influencing their physicochemical properties. The protonation of the imidazole nitrogen in mebendazole to form salts with perchloric or methylsulfuric acids leads to the formation of distinct supramolecular motifs, demonstrating the versatility of the benzimidazole scaffold in forming complex, hydrogen-bonded networks. These examples suggest that this compound likely possesses the capability to form intricate zwitterionic supramolecular architectures, a hypothesis that warrants further experimental investigation.

Mechanisms of Biological Activity and Research Applications of 1 Hydroxy 2 Phenylbenzimidazole

Enzyme Inhibition Mechanisms Associated with 1-Hydroxy-2-phenylbenzimidazole

Benzimidazole (B57391) scaffolds are recognized for their ability to interact with and inhibit various enzymes, a characteristic attributed to their structural similarity to natural biological molecules like purines. researchgate.net This interaction is typically through non-covalent bonds such as hydrogen bonding and van der Waals forces. rsc.org

Certain benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This inhibitory action is a key strategy in managing postprandial hyperglycemia. nih.gov For example, a benzimidazole derivative with three hydroxyl groups on the phenyl ring has shown an IC50 value of 8.40 µM against α-glucosidase. researchgate.net Another study on benzimidazole hydrazone derivatives reported a range of IC50 values from 8.40±0.76 to 179.71±1.11μM. researchgate.net The specific α-glucosidase inhibitory activity of this compound has not been detailed in the available research.

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | IC50 (µM) | Reference |

| Benzimidazole derivative with three hydroxyl groups | 8.40 | researchgate.net |

| Benzimidazole hydrazone derivatives | 8.40 - 179.71 | researchgate.net |

This table presents data for related benzimidazole compounds due to the absence of specific data for this compound.

The benzimidazole scaffold is a recognized pharmacophore in the development of protein kinase inhibitors, which are crucial in cancer therapy. rsc.orgnih.govnih.gov These compounds can act as competitive inhibitors of ATP at the kinase active site. researchgate.net Research on 2-phenylbenzimidazole (B57529) has shown significant binding efficacy against protein kinase targets like Aurora B and CDK4/CycD1, with a binding energy of -8.2 kcal/mol. nih.gov The inhibitory mechanism often involves the formation of hydrogen bonds within the enzyme's active site. researchgate.net Specific protein kinases targeted by benzimidazole derivatives include aurora kinase, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR). nih.gov However, research pinpointing which specific protein kinases are inhibited by this compound is not currently available.

DNA topoisomerases are essential enzymes that regulate DNA topology and are significant targets for anticancer drugs. bohrium.com Some benzimidazole derivatives have been shown to inhibit these enzymes. nih.gov The mechanism of inhibition can involve stabilizing the "cleavable complex," a ternary structure of the drug, the enzyme, and DNA, which obstructs the DNA re-ligation step and leads to DNA strand breaks. bohrium.comnih.govbiomedpharmajournal.org Bis-benzimidazole derivatives have been found to inhibit both topoisomerase I and II, with a greater sensitivity observed for topoisomerase I. nih.gov The inhibition is thought to be linked to the compound's ability to bind to DNA, thereby interfering with the enzyme-DNA interaction. nih.gov

Interaction with Biomolecular Targets

The biological effects of many benzimidazole compounds stem from their direct interaction with essential biomolecules.

The 2-phenylbenzimidazole structure is known to interact with DNA. nih.gov The mode of this interaction can be influenced by the terminal substituents on the molecule. nih.gov Some derivatives can intercalate into the DNA structure, while others bind to the minor groove. biomedpharmajournal.orgnih.gov This DNA binding can lead to the inhibition of DNA synthesis, a mechanism observed in studies with bis-benzimidazole derivatives. nih.gov Conjugating benzimidazoles to oligodeoxynucleotides has been shown to enhance the stability and sequence specificity of DNA duplexes. nih.gov Specific studies detailing the interaction of this compound with DNA and its effect on nucleic acid synthesis are not present in the reviewed literature.

Microtubule Dynamics Modulation Studies

Research into the biological activities of benzimidazole derivatives has extended to their interaction with the cellular cytoskeleton, specifically microtubules. Certain 1H-benzimidazol-2-yl hydrazones, which are structurally related to this compound, have been investigated for their effects on tubulin polymerization. nih.gov In vitro studies using porcine tubulin demonstrated that these compounds can significantly influence microtubule dynamics. nih.gov

The primary mechanism observed is an elongation of the nucleation phase and a reduction in the rate of tubulin polymerization, an effect comparable to that of nocodazole, a known microtubule-destabilizing agent. nih.gov Molecular docking studies suggest that these hydrazone derivatives may bind to the colchicine (B1669291) binding site on tubulin. nih.gov This interaction is thought to interfere with the assembly of tubulin monomers into microtubules, thereby disrupting the dynamic instability essential for cellular processes like mitosis, intracellular transport, and maintenance of cell shape. The introduction of hydroxy and methoxy (B1213986) phenyl moieties to the benzimidazole structure was found to be significant for this activity. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govscbt.com THF is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. acs.orgmdpi.com

Several studies have identified benzimidazole derivatives as potent inhibitors of DHFR. The mechanism of inhibition often involves the benzimidazole scaffold acting as a structural mimic of the natural substrate, dihydrofolate, allowing it to bind to the enzyme's active site. scbt.comwikipedia.org This binding is typically competitive, blocking the access of the real substrate and thereby halting the production of THF. scbt.com

Molecular docking studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have provided insights into their antibacterial action against Staphylococcus aureus. acs.org These studies revealed that the compounds could fit into the binding site of the S. aureus DHFR. acs.org For instance, one potent derivative, 2g, was found to interact with key amino acids in the binding site of the complex dihydrofolate reductase with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate. acs.org This interaction is believed to be the basis for its significant inhibitory activity against both S. aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The planar nature of the benzimidazole nucleus and substitutions at the N-1 and C-2 positions are critical factors influencing the inhibitory efficacy. acs.org

Role as Reactive Oxygen Species (ROS) Scavengers and UV-Protective Agents in Research

The dual capacity of this compound derivatives to act as both antioxidants and UV-protective agents has been a significant area of research. These properties are particularly relevant in the context of skin protection, as UV radiation is a primary cause of oxidative stress through the generation of reactive oxygen species (ROS). tandfonline.comnih.govsemanticscholar.org

Antioxidant Mechanisms and Radical Scavenging Capabilities

The antioxidant properties of this compound derivatives are primarily attributed to the hydroxyl groups on the phenyl ring. tandfonline.comnih.gov Research has systematically shown that introducing these hydroxyl groups onto the 2-phenyl-1H-benzimidazole scaffold confers potent radical scavenging capabilities that are absent in the parent compound, 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA). tandfonline.comnih.govresearchgate.net

The mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical. nih.govtandfonline.com The antioxidant capacity is highly dependent on the number and position of these hydroxyl groups. nih.gov

Single Hydroxyl Group : Compounds with a single hydroxyl group on the phenyl ring show the lowest antioxidant capacity. nih.gov

Two Hydroxyl Groups : A significant increase in activity is observed with two hydroxyl groups. Derivatives with hydroxyls at the 3 and 4 positions of the phenyl ring exhibit the most potent antioxidant activity in various assays (PCL, DPPH, and FRAP). nih.gov

Three Hydroxyl Groups : The addition of a third hydroxyl group does not appear to further enhance the antioxidant power compared to the 3,4-dihydroxy derivatives. nih.gov

This structure-activity relationship highlights the importance of the catechol-like (3,4-dihydroxy) moiety for optimal radical scavenging.

| Compound | Hydroxyl Group Position(s) on Phenyl Ring | Relative Antioxidant Activity |

|---|---|---|

| PBSA (Lead Compound) | None | Inactive nih.gov |

| Derivatives 2, 7, 14 | 4-hydroxy | Low nih.gov |

| Derivatives 5, 10 | 2-hydroxy | Low nih.gov |

| Derivatives 5, 9, 13 | 2,4-dihydroxy | Improved nih.gov |

| Derivatives 3, 8, 12 | 3,4-dihydroxy | Highest nih.gov |

| Derivatives 6, 11, 15 | 3,4,5-trihydroxy | High (no improvement over 3,4-dihydroxy) nih.gov |

UV Filtration and Photostabilization Research Applications

While the parent compound PBSA is a well-known UVB filter, research has focused on modifying its structure to create derivatives with broader UV protection and improved photostability. tandfonline.comtypology.commdpi.com The introduction of hydroxyl groups on the phenyl ring not only adds antioxidant properties but also modifies the UV absorption spectrum. tandfonline.com

Molecules with a phenolic hydroxyl group in the ortho position (e.g., compounds 4, 5, 9, 10, and 13 in one study) demonstrated improved UVA protection factor (UVA-PF) and a higher UVA/UVB ratio compared to the lead compound, PBSA. tandfonline.com Interestingly, some of the newly synthesized derivatives, while having less intrinsic UV-filtering activity, acted as potent "UV-filtering boosters" when combined with commercial UVA and UVB sunscreens. tandfonline.comnih.govresearchgate.net

Photostability is a critical factor for UV filters, as the absorption of UV radiation can lead to the degradation of the molecule, reducing its protective capacity and potentially forming harmful byproducts. nih.govtandfonline.com Research on hydroxy-phenyl-1H-benzimidazoles includes exposing formulations to simulated solar radiation to assess their stability and ensure they remain active during sun exposure. tandfonline.com

Photosensitization and Photodamage Research at the Molecular Level

An important aspect of research into UV-absorbing compounds is their potential to act as photosensitizers. A photosensitizer is a molecule that, upon absorbing light energy, can generate reactive species that damage biological structures like DNA. tamu.edu

Studies on the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that upon UVB irradiation, it can generate various free radicals and reactive oxygen species, including singlet oxygen (¹O₂), superoxide (B77818) anion radicals (O₂•-), and hydroxyl radicals (•OH). nih.gov These species can lead to photodamage. mdpi.comnih.gov Research has established that PBSA can function as an efficient photosensitizer, inducing DNA damage almost exclusively at guanine (B1146940) residues. nih.govacs.org

The mechanism of photodamage is twofold:

Type II Mechanism : In single-stranded DNA, the damage pattern is consistent with oxidation by singlet oxygen. nih.govacs.org

Type I Mechanism : In double-helical DNA, the damage predominantly occurs via electron transfer from guanine bases to the photoexcited sensitizer. nih.govacs.org

This photosensitizing property, which can lead to the formation of DNA-damaging ROS, is a critical consideration in the development of new benzimidazole-based UV filters. nih.govnih.gov The addition of antioxidant moieties, as seen in this compound derivatives, is a strategic approach to counteract this potential for photodamage by scavenging the very ROS that might be generated. tandfonline.comsemanticscholar.org

Research into Antimicrobial Mechanisms of this compound Derivatives

Benzimidazole derivatives are a well-established class of antimicrobial agents, with research pointing to several distinct mechanisms of action. nih.govnih.govresearchgate.net The biological properties of the benzimidazole system are strongly influenced by the nature and position of substituents on the heterocyclic ring. acs.org

Key antimicrobial mechanisms identified for benzimidazole derivatives include:

Inhibition of Dihydrofolate Reductase (DHFR) : As detailed in section 6.2.3, some benzimidazole derivatives function as antibacterial agents by inhibiting the essential enzyme DHFR, thereby disrupting the synthesis of nucleic acids and amino acids. nih.govacs.org Compound 4c from one study was identified as a promising DHFR inhibitor. rsc.org

Inhibition of Fungal Ergosterol Biosynthesis : In fungi, certain benzimidazole derivatives are thought to inhibit the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting this pathway, the compounds compromise the integrity and fluidity of the membrane, leading to fungal cell death. nih.gov

Inhibition of Tubulin Polymerization : Some 2-methoxycarbonylamino benzimidazole derivatives have shown antiprotozoal activity by inhibiting tubulin polymerization, a mechanism that disrupts the cytoskeleton and cell division. nih.gov

General Disruption of Cell Wall/Membrane : The precise mechanism for many derivatives is not fully understood, but it is believed that their lipophilicity plays a role in membrane permeation, allowing them to cross the cell wall and membrane to reach intracellular targets. nih.govnih.gov

The antimicrobial spectrum and potency depend heavily on the specific substitutions. For example, N-alkylation with long hydrocarbon chains and the presence of certain substituents on the 2-phenyl ring can enhance activity against specific strains. nih.govacs.org Some derivatives show broad-spectrum activity, while others are more specific to Gram-positive bacteria, Gram-negative bacteria, or fungi. nih.govnih.govmdpi.com

| Compound Type/Number | Target Organism(s) | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| N-alkylated-2-phenyl-1H-benzimidazoles (e.g., 2g) | S. aureus, MRSA | DHFR Inhibition; MIC values of 4-8 µg/mL | nih.govacs.org |

| N,2,6-Trisubstituted 1H-benzimidazole (4c) | E. coli, S. faecalis | DHFR Inhibition; MIC = 16 µg/mL | rsc.org |

| 1H-benzimidazole-carboxamides (18, 22, 25) | Candida albicans | Good antifungal activity | nih.gov |

| 2-Mercaptobenzimidazole derivatives | B. subtilis, E. coli | Significant antibacterial potential | nih.gov |

| 5-Halobenzimidazole derivatives | Bacteria and Fungi | Potent fungicidal activity; antibacterial against MRSA | nih.gov |

Applications of 1 Hydroxy 2 Phenylbenzimidazole in Advanced Chemical Systems and Materials Research

Utilization as Peptide Coupling Reagents in Organic Synthesis

The synthesis of peptides, essential molecules in biochemistry and pharmacology, requires the formation of amide bonds between amino acids. A significant challenge in this process is the risk of racemization, the loss of the specific three-dimensional arrangement of atoms in an amino acid, which can render the resulting peptide biologically inactive. To overcome this, peptide coupling reagents are employed to facilitate the reaction efficiently while minimizing racemization.

1-Hydroxy-2-phenylbenzimidazole has emerged as a valuable component in the design of novel and highly efficient peptide coupling reagents. thieme-connect.com Organophosphorus esters of this compound have been synthesized and successfully used in peptide coupling reactions. thieme-connect.com These reagents have demonstrated high efficiency in the formation of amide bonds and have shown to cause negligible racemization, a critical factor in the synthesis of stereochemically pure peptides. thieme-connect.com

The mechanism of action of these reagents is believed to be similar to that of the well-established 1-hydroxybenzotriazole (B26582) (HOBt), a common additive in peptide synthesis. thieme-connect.com The this compound-based reagents likely react with the N-protected amino acid to form an active ester intermediate. This intermediate then readily reacts with the amino group of another amino acid to form the desired peptide bond. thieme-connect.com

A comparative study highlighted the effectiveness of these novel coupling reagents. In the synthesis of Z-Phg-Pro-NH2, the use of organophosphorus esters of this compound resulted in higher yields and significantly lower levels of racemization (1.1–2.4%) compared to traditional coupling systems like DCC/HOBt, which showed racemization in the range of 3.3–24.6%. thieme-connect.com This demonstrates the potential of this compound derivatives as superior reagents in the field of peptide synthesis.

Table 1: Comparison of Racemization Levels in Peptide Synthesis

| Coupling Reagent System | Racemization (%) |

|---|---|

| Organophosphorus esters of this compound | 1.1–2.4 |

This table illustrates the lower racemization observed with this compound-based reagents compared to a standard method.

Development of Fluorescent Probes and Chemical Sensors Based on this compound

The inherent fluorescence of the this compound scaffold makes it an excellent platform for the development of fluorescent probes and chemical sensors. These tools are crucial for detecting and quantifying specific analytes in various biological and environmental systems.

Derivatives of 2-(2′-hydroxyphenyl)benzimidazole (HPBI), a closely related compound, have been extensively studied for their sensing capabilities. For instance, a novel fluorescent probe based on HPBI was developed for the selective detection of strontium ions (Sr²⁺). rsc.org Furthermore, an amino-substituted derivative of HPBI has been synthesized for the ratiometric detection of phosgene, a highly toxic gas. nih.gov This probe exhibits a distinct color change from yellow to blue in the presence of phosgene, enabling its visual detection. nih.gov

Design and Application of pH-Responsive Fluorescent Probes

The fluorescence of certain this compound derivatives is sensitive to changes in pH, making them valuable as pH-responsive fluorescent probes. These probes can be used to monitor pH fluctuations in various chemical and biological environments.

For example, a sensitive fluorescent probe based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) has been developed that acts as a pH-induced emission "off-on-off" switch. nih.gov This probe exhibits significant changes in its UV-vis absorption and fluorescence spectra with varying pH, showing large fluorescence enhancement factors over specific pH ranges. nih.gov Such probes are instrumental in studying processes where pH plays a critical role. nih.gov

Two-Photon Fluorescent Probes in Advanced Imaging Research

Two-photon microscopy is a powerful imaging technique that allows for deep-tissue imaging with reduced photodamage. The development of two-photon fluorescent probes is essential for leveraging the full potential of this technology.

Benzimidazole-based probes have been designed as ratiometric two-photon fluorescent probes for monitoring acidic pH values in living cells and tissues. nih.govcapes.gov.br These probes exhibit strong two-photon excited fluorescence and a distinct blue-to-green emission color change in response to pH. nih.govcapes.gov.br Their high photostability and low cytotoxicity make them suitable for real-time quantitative analysis of pH in biological systems, including the estimation of pH values inside lysosomal compartments. nih.govcapes.gov.br The ability to visualize and quantify pH in deep tissues opens up new avenues for biomedical research. nih.govcapes.gov.br

Applications in Light-Emitting Technologies and Optoelectronics

The unique photophysical properties of this compound and its derivatives make them promising candidates for applications in light-emitting technologies and optoelectronics.

Role in Organic Light-Emitting Diodes (OLEDs) and Phosphor Development

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The efficiency and color of OLEDs depend on the properties of the organic materials used. While direct research on this compound in OLEDs is not extensively documented in the provided context, the fundamental properties of related 2-(2′-hydroxyphenyl)benzimidazole (HBI) derivatives suggest their potential. For instance, the development of HBI-based fluorescent probes with tunable emission colors indicates the possibility of designing new phosphors for OLED applications. nih.gov

Research into Molecular Switches and High-Energy Radiation Detectors

Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or changes in pH. wikipedia.org This property makes them attractive for applications in data storage, molecular machinery, and drug delivery. wikipedia.orgnih.gov The pH-responsive nature of some this compound derivatives suggests their potential as components in the design of novel molecular switches. nih.govnih.govrsc.org

In the realm of high-energy radiation detection, materials that can efficiently convert high-energy radiation into detectable signals are required. While the direct application of this compound in this area is not explicitly detailed, the development of scintillator materials is a related field. nih.gov The fluorescence properties of this compound could be explored for its potential as a scintillator, a material that emits light when exposed to ionizing radiation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-hydroxy-2-phenylbenzimidazole and its derivatives?

The synthesis of this compound derivatives often involves cyclization of o-phenylenediamines or condensation reactions. For example, organophosphorus esters of this compound can be synthesized via reactions with phosphorylating agents under mild conditions, yielding efficient peptide coupling reagents . Alternative methods include cyclization using CO₂ under H₂, which offers a greener approach with reduced byproducts . Key parameters include solvent choice (e.g., DMF or THF), catalyst (e.g., POCl₃), and temperature control (60–80°C). Characterization via melting point, IR, and NMR is critical for verifying purity .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- IR spectroscopy : Confirm hydroxyl (-OH) and benzimidazole ring vibrations (e.g., N-H stretching at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Identify aromatic proton environments (δ 7.2–8.5 ppm) and substituent-related shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for related benzimidazole derivatives .

Q. What strategies improve yield in the synthesis of this compound analogs?

Yield optimization hinges on:

- Reagent stoichiometry : Excess phosphorylating agents (e.g., PCl₃) enhance esterification efficiency .

- Catalyst selection : Transition metals (e.g., ZnCl₂) improve cyclization rates in solvent-free conditions .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during ring closure .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins. For example, derivatives with triazole-thiazole appendages show favorable interactions with hypoxia-inducible factor (HIF) active sites, correlating with antihypoxic activity . Key metrics include binding energy scores (< -8 kcal/mol) and hydrogen-bonding distances (< 2.5 Å). Validation via in vitro assays (e.g., hypoxia models in H9c2 cells) is essential .

Q. How do structural modifications (e.g., aryl substitutions) impact the pharmacological profile of this compound?

- Electron-withdrawing groups (e.g., -NO₂, -Br): Enhance stability but may reduce solubility. Bromine-substituted analogs exhibit improved anticancer activity due to increased lipophilicity .

- Hydrophilic substituents (e.g., -OH, -NH₂): Improve aqueous solubility but may reduce membrane permeability. Fluorescent probes with hydroxy groups enable phosgene detection via quenching mechanisms .

- Bulkier substituents : Steric hindrance can disrupt target binding, as seen in derivatives with 4-methoxyphenyl groups .

Q. How should researchers address contradictions in reported biological data for benzimidazole derivatives?

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values in cytotoxicity assays) while accounting for cell line variability .

- Control standardization : Ensure consistent use of reference compounds (e.g., omeprazole for proton pump inhibition studies) .

- Mechanistic studies : Use knockout models or siRNA to confirm target specificity when conflicting results arise .

Q. What methodologies are recommended for evaluating the environmental stability of this compound derivatives?

- Photodegradation assays : Expose compounds to UV light (λ = 254 nm) and monitor decomposition via HPLC .

- Hydrolytic stability : Test pH-dependent degradation (pH 2–12) over 24–72 hours, analyzing by LC-MS .

- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.